Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Nexopamil, also known as LU-49938, a calcium channel antagonist and serotonin 2A receptor antagonist potentially for the treatment of angina pectoris. Nexopamil inhibits both 5-HT-induced mesangial cell contraction and proliferation by blocking 5-HT2 receptors and the voltage-operated Ca2+ channels.
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to HIV-1 reverse transcriptase and inhibits RNA plus-strand initiation (IC50 = 0.45 μM). Nevirapine prevents seroconversion and viremia in a chimpanzee model of HIV-1 infection. Formulations containing nevirapine have been used in combination therapy for the treatment of HIV-1 infection. A potent (IC50=84nM) and selective non-nucleoside inhibitorf HIV-1 reverse transcriptase. Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI), which belongs to the class of antiretroviral drugs. It acts by inhibiting the reverse transcriptase enzyme, thus suppressing the multiplication of HIV. It is highly effective against the advanced HIV disease. Nevirapine is a benzodiazepine non-nucleoside reverse transcriptase inhibitor. In combination with other antiretroviral drugs, nevirapine reduces HIV viral loads and increases CD4 counts, thereby retarding or preventing the damage to the immune system and reducing the risk of developing AIDS. Nevirapine is a nonnucleoside reverse transcriptase inhibitor used in combination with other agents in the therapy of human immunodeficiency virus (HIV) infection and the acquired immune deficiency syndrome (AIDS). Nevirapine is associated with a high rate of serum aminotransferase elevations during therapy and is a well established cause of acute, clinically apparent liver injury. Nevirapine, also known as viramune or NEV, belongs to the class of organic compounds known as alkyldiarylamines. These are tertiary alkylarylamines having two aryl and one alkyl groups attached to the amino group. Nevirapine is a drug which is used for use in combination with other antiretroviral drugs in the ongoing treatment of hiv-1 infection. Nevirapine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Nevirapine has been detected in multiple biofluids, such as urine and blood. Within the cell, nevirapine is primarily located in the membrane (predicted from logP). Nevirapine participates in a number of enzymatic reactions. In particular, Nevirapine can be converted into 3-hydroxynevirapine; which is catalyzed by the enzyme cytochrome P450 2B6. In addition, Nevirapine can be converted into 8-hydroxynevirapine through its interaction with the enzymes cytochrome P450 3A4, cytochrome P450 2B6, and cytochrome P450 2D6. In humans, nevirapine is involved in the nevirapine metabolism pathway and the nevirapine action pathway.
Nexturastat A is a potent inhibitor of HDAC6 (IC50 = 5.02 nM) that displays high selectivity over all other HDACs. It dose-dependently induces hyperacetylation of α-tubulin in B16 murine melanoma cells without elevating histone H3 acetylation. Nexturastat A is cell-permeable and inhibits the proliferation of B16 cells (GI50 = 14.3 µM). Nexturastat A is an aryl urea derivative that acts as a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6) (IC50= 5.02 +/- 0.60 nM). Nexturastat A possesses antiproliferative effects against melanoma cells. Histone deacetylases (HDACs) mediate regulation of gene expression via changes in nucleosome conformation. Dysregulation of histone acetylation can lead to the development of cancers. There is renewed interest in capitalizing new breakthroughs in epigenetic research to address oncology therapy.
NF 340 is a P2Y11 antagonist. NF 340 exhibits 520-fold selectivity for P2Y11 over P2Y1, P2Y2, P2Y4, P2Y6 and P2Y12 receptors. NF 340 displays competitive antagonism against ATPγS (pIC50 values are 6.43 and 7.14 in Ca2+ and cAMP assays respectively).
NF157 is a purinergic receptor antagonist that potently inhibits P2Y11 receptor activity (IC50 = 463 nM). NF157 displays selectivity for P2Y11 and P2X1 receptors over P2Y1, P2Y2 , P2X2, P2X3, P2X4 and P2X7 receptors. NF157 also inhibits NAD+-induced activation of human granulocytes.